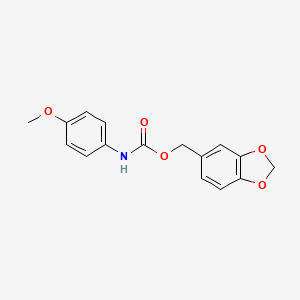

Piperonyl N-(4-methoxyphenyl)carbamate

Description

Properties

CAS No. |

6890-22-8 |

|---|---|

Molecular Formula |

C16H15NO5 |

Molecular Weight |

301.29 g/mol |

IUPAC Name |

1,3-benzodioxol-5-ylmethyl N-(4-methoxyphenyl)carbamate |

InChI |

InChI=1S/C16H15NO5/c1-19-13-5-3-12(4-6-13)17-16(18)20-9-11-2-7-14-15(8-11)22-10-21-14/h2-8H,9-10H2,1H3,(H,17,18) |

InChI Key |

ZQXPLYHFDWUBSB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)OCC2=CC3=C(C=C2)OCO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperonyl N-(4-methoxyphenyl)carbamate typically involves the reaction of piperonyl chloride with 4-methoxyaniline in the presence of a base, such as sodium hydroxide, to form the corresponding carbamate . The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Piperonyl N-(4-methoxyphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine or alcohol.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Piperonyl N-(4-methoxyphenyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Piperonyl N-(4-methoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. As a carbamate derivative, it can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme . This mechanism is similar to that of other carbamate compounds, which are known to inhibit acetylcholinesterase and other enzymes involved in neurotransmission .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences and similarities between Piperonyl N-(4-methoxyphenyl)carbamate and related compounds:

Key Insights:

Structural Modifications and Bioactivity :

- This compound shares the methoxyphenyl group with ethyl p-methoxycinnamate derivatives but differs in the carbamate backbone. The absence of cytotoxicity in ethyl p-methoxycinnamate derivatives suggests that methoxyphenyl carbamates may require specific functional groups (e.g., thiourea) or substitution patterns to enhance bioactivity.

- Compared to the piperazinyl analog in , the piperonyl group may confer greater metabolic stability due to the methylenedioxy ring, which is resistant to oxidative degradation.

Synthetic Accessibility: Carbamates are typically synthesized via reaction of alcohols with isocyanates or via chloroformate intermediates. Microwave-assisted synthesis (as used for thiourea derivatives in ) could improve yields and reduce reaction times for analogous carbamates.

This compound lacks documented psychoactive properties but shares structural motifs with regulated substances.

Q & A

Q. What are the recommended analytical methods to assess the purity and structural integrity of Piperonyl N-(4-methoxyphenyl)carbamate?

High-performance liquid chromatography (HPLC) is a primary method for purity analysis, particularly for detecting retained metabolites like 4-cinnamic acid in enzymatic inhibition studies . Chromatographic systems using standardized solutions (e.g., peak identification protocols) ensure reproducibility, as demonstrated in carbamate analysis . For structural confirmation, X-ray crystallography provides definitive data on molecular conformation, as seen in crystal structure reports of related phenyl carbamates .

Q. How can researchers optimize synthetic routes for this compound?

Synthesis typically involves coupling piperonyl alcohol with 4-methoxyphenyl isocyanate under anhydrous conditions (e.g., dichloromethane) at controlled temperatures (0–5°C) to minimize side reactions . Microwave-assisted synthesis, effective for related pyrazole-carbamates, may enhance yield and efficiency . Intermediate purification via column chromatography with silica gel is critical, as shown in analogous carbamate syntheses .

Q. What physicochemical properties should be prioritized during characterization?

Key parameters include solubility (in polar solvents like DMSO or ethanol), stability under varying pH/temperature, and partition coefficients (logP) for bioavailability predictions. Structural analogs highlight the importance of NMR and IR spectroscopy for functional group identification . Thermal stability can be assessed via differential scanning calorimetry (DSC), as used for carbamate derivatives .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the inhibition of cytochrome P-450 enzymes by this compound?

Microsomal fractions containing cytochrome P-450s (e.g., from plant or liver tissues) are incubated with the compound and NADPH/NADH cofactors. Activity is measured via UV-spectrophotometry to track hydroxylation of substrates like 4-cinnamic acid . Competitive inhibition assays using piperonyl butoxide as a reference inhibitor can clarify specificity . Metabolite profiling via HPLC or LC-MS identifies blocked pathways, such as phenylpropanoid metabolism .

Q. How does this compound compare to structurally similar carbamates in biological activity?

Comparative studies should use standardized models (e.g., smooth muscle hypoxia assays for cardioprotection or antimicrobial disk diffusion tests ). For enzyme inhibition, IC₅₀ values against cytochrome P-450 isoforms (e.g., 4-hydroxylases) can differentiate potency from analogs like propan-2-yl N-(4-bromophenyl)carbamate . Molecular docking simulations may predict binding affinity variations due to methoxyphenyl substituents .

Q. How can researchers resolve contradictions in metabolic pathway data involving this compound?

Discrepancies in metabolite retention (e.g., inconsistent 4-cinnamic acid levels) may arise from tissue-specific cytochrome P-450 expression. Validate findings using multiple models (e.g., plant stem segments vs. mammalian microsomes) . Isotopic labeling (e.g., ¹⁴C-tracers) can track metabolic fates, while RNA-seq or proteomics identifies compensatory pathways when primary targets are inhibited .

Methodological Considerations

- Enzyme Assays: Include negative controls (e.g., NADPH-free reactions) and reference inhibitors (e.g., piperonyl butoxide) to confirm target specificity .

- Synthesis Optimization: Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent polarity to enhance intermediate stability .

- Data Validation: Cross-validate HPLC results with mass spectrometry to rule out co-eluting impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.